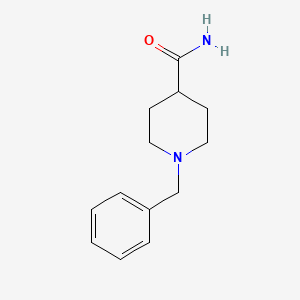

1-Benzylpiperidine-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-13(16)12-6-8-15(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYICIJWHSZXTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354810 | |

| Record name | 1-benzylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62992-68-1 | |

| Record name | 1-benzylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Benzylpiperidine 4 Carboxamide Derivatives

Synthesis of the 1-Benzylpiperidine-4-carboxamide Core Scaffold

The fundamental structure of this compound can be assembled through several reliable synthetic routes. These methods primarily involve either the direct benzylation of a pre-existing piperidine-4-carboxamide or the formation of the amide bond from a 1-benzylpiperidine-4-carboxylic acid intermediate.

Preparation from 4-Piperidinecarboxamide Precursors

A straightforward approach to synthesizing this compound involves the N-alkylation of 4-piperidinecarboxamide. This reaction is typically achieved by treating 4-piperidinecarboxamide with benzyl (B1604629) bromide in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The base neutralizes the hydrobromic acid formed during the reaction, driving the equilibrium towards the N-benzylated product. Another method involves a copper(I)-catalyzed C-N coupling of 4-piperidinecarboxamide with a benzyl halide, which can proceed at room temperature. organic-chemistry.org

Reductive amination offers an alternative pathway. In this method, 4-piperidinecarboxamide is reacted with benzaldehyde (B42025) to form a Schiff base intermediate, which is then reduced in situ to the desired this compound. Common reducing agents for this transformation include sodium borohydride (B1222165) or sodium triacetoxyborohydride.

Utilization of 1-Benzylpiperidine-4-carboxylic Acid as a Synthetic Intermediate

An alternative and widely employed strategy for the synthesis of this compound is through the formation of an amide bond starting from 1-benzylpiperidine-4-carboxylic acid. google.comnih.govdtic.mil This carboxylic acid intermediate can be prepared by the hydrolysis of its corresponding ester, such as methyl or ethyl 1-benzylpiperidine-4-carboxylate. google.comprepchem.com

The conversion of 1-benzylpiperidine-4-carboxylic acid to the primary amide, this compound, is a standard organic transformation. google.com This is typically accomplished by first activating the carboxylic acid, for example, by converting it to an acid chloride using a reagent like thionyl chloride or oxalyl chloride. The resulting activated species is then reacted with ammonia (B1221849) or an ammonia equivalent to furnish the desired carboxamide. google.com

Alternatively, direct coupling of the carboxylic acid with an ammonia source can be achieved using various peptide coupling reagents. peptide.comiris-biotech.de These reagents, such as 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the formation of the amide bond under mild conditions. nih.gov

Derivatization Strategies for the this compound Scaffold

The this compound scaffold provides multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships in drug discovery programs. Key derivatization strategies focus on modifications to the carboxamide moiety, substitutions on the benzyl group, and alterations to the piperidine (B6355638) ring itself.

Modifications on the Carboxamide Moiety

The primary amide group of this compound is a versatile handle for a variety of chemical transformations. google.comprepchem.comchemicalbook.com One common modification is the N-alkylation or N-arylation of the amide nitrogen to produce secondary or tertiary amides. This can be achieved by reacting the primary amide with an appropriate alkyl or aryl halide in the presence of a base.

Furthermore, the primary amide can be hydrolyzed back to the carboxylic acid under acidic or basic conditions, providing a branch point for the synthesis of other derivatives, such as esters or different amides, through coupling reactions with various alcohols or amines. google.com For instance, coupling of the corresponding carboxylic acid with substituted piperazines or benzylamines has been used to generate novel series of derivatives. nih.gov Dehydration of the primary amide, for example using thionyl chloride, can yield the corresponding nitrile, 1-benzylpiperidine-4-carbonitrile, which is another valuable synthetic intermediate. google.com

A series of 4-benzylpiperidine (B145979) carboxamides have been synthesized and evaluated for their dual serotonin (B10506) and norepinephrine (B1679862) reuptake inhibition. nih.gov These syntheses typically involve amidation and substitution reactions. nih.gov Similarly, novel piperidine-4-carboxamide derivatives have been designed and synthesized as potent CCR5 inhibitors. nih.gov

Substitutions on the Benzyl Group

The aromatic benzyl group presents another key site for modification. google.com The introduction of various substituents onto the phenyl ring can significantly influence the pharmacological properties of the resulting molecules. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation/alkylation, can be employed to introduce functional groups at the ortho, meta, or para positions of the benzyl ring, depending on the directing effects of existing substituents and the reaction conditions.

Alternatively, a more convergent approach involves the use of pre-functionalized benzyl halides or benzaldehydes in the initial synthesis of the this compound core. For example, reacting 4-piperidinecarboxamide with a substituted benzyl bromide allows for the direct incorporation of a modified benzyl group. mdpi.com This strategy avoids potential issues with the compatibility of certain functional groups with the reaction conditions used for subsequent modifications. For example, (1-(4-fluorobenzyl)piperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone and (1-(4-chlorobenzyl)piperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone have been synthesized using this approach. mdpi.com

Alterations on the Piperidine Ring System

Modifications to the piperidine ring itself can lead to significant changes in the conformational properties and biological activity of the derivatives. mdpi.com One approach is the introduction of substituents at various positions on the piperidine ring. For example, the synthesis of 1-benzyl-4-hydroxypiperidine (B29503) allows for the introduction of a hydroxyl group at the 4-position, which can serve as a handle for further functionalization. sigmaaldrich.com

Another strategy involves the construction of spirocyclic systems, where the piperidine ring is fused to another ring system at a shared carbon atom. The synthesis of new dihydrospiro[quinoline-2,4'-piperidines] has been reported, starting from 4-piperidone (B1582916) imines. researchgate.net Aza-Prins cyclization reactions can also be employed to construct the piperidine ring with specific stereochemistry and substitution patterns. For instance, NbCl5-mediated aza-Prins type cyclization of epoxides and homoallylic amines can lead to the formation of 4-chloro-piperidine derivatives. rasayanjournal.co.in

The following table summarizes the different derivatization strategies for the this compound scaffold:

| Scaffold Position | Modification Strategy | Example Reaction | Resulting Derivative Type |

| Carboxamide Moiety | N-Alkylation/N-Arylation | Reaction with alkyl/aryl halide | Secondary/Tertiary Amides |

| Carboxamide Moiety | Hydrolysis | Acid or base catalyzed | Carboxylic Acid |

| Carboxamide Moiety | Dehydration | Reaction with thionyl chloride | Nitrile |

| Benzyl Group | Electrophilic Aromatic Substitution | Nitration, Halogenation | Substituted Benzyl Derivatives |

| Benzyl Group | Use of Substituted Starting Materials | Reaction with substituted benzyl bromide | Substituted Benzyl Derivatives |

| Piperidine Ring | Introduction of Substituents | Synthesis of 1-benzyl-4-hydroxypiperidine | Hydroxylated Piperidines |

| Piperidine Ring | Spirocyclization | Reaction of 4-piperidone imines | Spiro-piperidines |

| Piperidine Ring | Aza-Prins Cyclization | NbCl5 mediated cyclization | Substituted Piperidines |

Multicomponent Reaction Approaches for Related Piperidine Scaffolds

Multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecular architectures, such as the piperidine skeleton, in a single step from three or more starting materials. taylorfrancis.comnih.gov This approach is prized for its atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. acs.org The synthesis of highly functionalized piperidine derivatives often utilizes MCRs, which can be catalyzed by various agents to achieve high yields and diastereoselectivity. taylorfrancis.com

For instance, a one-pot, three-component reaction between aromatic aldehydes, amines, and acetoacetic esters can be catalyzed by zirconyl chloride (ZrOCl₂·8H₂O) in ethanol (B145695) to produce functionalized piperidine scaffolds. taylorfrancis.com Another approach involves a pseudo five-component reaction using aromatic aldehydes, ammonium (B1175870) acetate, substituted β-nitrostyrenes, and Meldrum's acid to create a diverse range of highly functionalized piperidines. acs.org

A notable four-component reaction for synthesizing piperidone scaffolds involves an intermolecular Diels-Alder reaction. researchgate.net In this method, dienophiles react with 3-trialkylsilyloxy-2-azadienes, which are generated in situ, to form cycloadducts that are then converted to the final piperidone products. researchgate.net The reaction conditions and resulting products are detailed in the table below.

These MCR strategies, while not directly producing this compound, provide a powerful blueprint for the construction of related and similarly complex piperidine structures.

Advanced Synthetic Techniques Applicable to Piperidine Derivatives

Modern organic synthesis has seen the advent of sophisticated techniques that allow for precise control over the stereochemistry and functionality of target molecules. These advanced methods are particularly relevant for the synthesis of chiral piperidine derivatives, which are common motifs in biologically active compounds. rsc.orgelectronicsandbooks.com

Asymmetric Synthesis Approaches

The enantioselective synthesis of piperidine derivatives is a significant goal in organic chemistry due to the prevalence of chiral piperidines in pharmaceuticals. rsc.orgacs.org Asymmetric synthesis can be achieved through several main strategies: the use of a chiral pool, the application of chiral catalysts, or the employment of chiral auxiliaries. electronicsandbooks.com

Catalytic asymmetric synthesis is an efficient approach. For example, a highly enantioselective [4+2] annulation of imines with allenes can be catalyzed by a C2-symmetric chiral phosphepine, yielding a variety of functionalized piperidine derivatives with excellent stereoselectivity. acs.org The reaction's success is dependent on the substituents of the allene, with electron-withdrawing groups generally providing better results. acs.org

Another powerful method is the "Clip-Cycle" strategy, which has been successfully applied to the asymmetric synthesis of 3-spiropiperidines. rsc.org This involves an initial cross-metathesis reaction (the 'clip' step) followed by an asymmetric cyclization step catalyzed by a chiral phosphoric acid (CPA). rsc.org The table below shows the optimization of the cyclization step for a model substrate.

Table 2: Optimization of Asymmetric 'Clip-Cycle' Cyclization

| Entry | Catalyst | Solvent | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| 1 | CPA-1 | Toluene | 14 | 93:7 |

| 2 | CPA-2 | Toluene | 19 | 94:6 |

| 3 | CPA-1 | Toluene (100 °C) | 25 | 93:7 |

This table illustrates the optimization of the 'cycle' step in the synthesis of a 3-spiropiperidine, showing the effect of different chiral phosphoric acid (CPA) catalysts and solvents on the reaction yield and enantioselectivity. rsc.org

Furthermore, chemoenzymatic methods have been used in the divergent synthesis of 3,5-dioxygenated piperidines, transforming a mixture of achiral cis- and racemic trans-3,5-piperidine diol into a single cis-(3R,5S)-diacetate with high diastereoselectivity. acs.org These diverse asymmetric strategies highlight the potential pathways to access enantiomerically pure analogs of this compound.

Radical-Mediated Amine Cyclization

Radical cyclization reactions offer a powerful and versatile method for constructing cyclic compounds, including piperidines, from acyclic precursors. wikipedia.org These reactions proceed through radical intermediates and are often characterized by mild conditions and high functional group tolerance. wikipedia.orgprinceton.edu

One approach involves the intramolecular cyclization of linear amino-aldehydes, which can be mediated by a cobalt(II) catalyst to produce piperidines in good yields. mdpi.comnih.gov Another strategy is the photoredox-mediated radical cyclization of aldehydes with pendant alkenes, which can form five-, six-, and seven-membered rings. organic-chemistry.org

A significant advancement is the enantioselective δ C-H cyanation of acyclic amines, which utilizes a chiral copper catalyst to intercept an N-centered radical relay. nih.gov This method allows for the stereoselective formation of a C-C bond at the δ-position of the amine. The resulting δ-aminonitriles can then be readily converted into a variety of chiral 3-substituted piperidines through a double reduction sequence. nih.gov

Table 3: Synthesis of Chiral Piperidines via Radical-Mediated C-H Cyanation

| Entry | Starting Amine | Piperidine Product | Yield (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|---|

| 1 | N-benzyl-3-phenylpropan-1-amine | (S)-3-phenylpiperidine | 85 | 99 |

| 2 | N-benzyl-3-(thiophen-2-yl)propan-1-amine | (S)-3-(thiophen-2-yl)piperidine | 78 | 99 |

This table showcases the synthesis of various chiral 3-substituted piperidines from acyclic amines using an enantioselective δ C-H cyanation followed by reduction. The method demonstrates high yields and excellent enantioselectivity. nih.gov

Additionally, photoredox catalysis can be used for the synthesis of spirocyclic piperidines from linear aryl halide precursors. nih.gov In this system, an organic photoredox catalyst generates an aryl radical, which undergoes regioselective cyclization to form the spirocyclic piperidine scaffold. nih.gov These radical-based methods provide robust routes to complex piperidine structures that would be challenging to access through traditional polar reactions.

Structure Activity Relationship Sar Studies of 1 Benzylpiperidine 4 Carboxamide and Its Analogues

Principles of SAR Elucidation in 1-Benzylpiperidine-4-carboxamide Research

The core principle of SAR studies in the context of this compound involves the systematic synthesis of analogues where specific parts of the molecule are modified. These modifications can include altering substituents on aromatic rings, changing functional groups, or adjusting the length and nature of linker moieties. Each newly synthesized compound is then subjected to a battery of biological assays to evaluate its binding affinity and functional activity at specific targets, such as receptors or enzymes.

By comparing the biological data of the parent compound with its modified analogues, researchers can deduce critical structural requirements for activity. For instance, quantitative structure-activity relationship (QSAR) studies employ statistical methods to correlate physicochemical properties of the substituents (like hydrophobicity, electronic effects, and steric bulk) with biological activity. nih.gov This approach allows for the development of predictive models that can guide the design of future compounds with enhanced potency and selectivity. The ultimate goal is to build a comprehensive map of the chemical space around the this compound scaffold, detailing which structural features are essential for interacting with a desired target and which can be modified to fine-tune properties like selectivity or metabolic stability.

**3.2. Impact of Structural Modifications on Target Binding Affinity and Selectivity

The N-(1-benzylpiperidin-4-yl)phenylacetamide scaffold has proven to be a rich template for developing high-affinity ligands for sigma (σ) receptors. SAR studies have revealed that the nature and position of substituents on the phenylacetamide aromatic ring are critical determinants of both affinity and selectivity for σ1 versus σ2 subtypes. nih.gov

The unsubstituted parent compound, N-(1-benzylpiperidin-4-yl)phenylacetamide, itself displays a high affinity and notable selectivity for the σ1 receptor. nih.gov Systematic modifications have shown that:

Replacement of the Phenyl Ring: Replacing the phenyl ring of the phenylacetamide group with thiophene, naphthyl, or indole rings does not significantly alter σ1 receptor affinity. However, using imidazole or pyridyl rings leads to a drastic loss of affinity for σ1 receptors. nih.govresearchgate.net

Positional Isomers: For many substituents, including chloro, bromo, fluoro, nitro, and methoxy groups, placing the substituent at the 3-position of the phenyl ring results in higher affinity for both σ1 and σ2 receptors compared to 2- or 4-position substitutions. The selectivity for σ1 receptors often follows the trend 3-position > 2-position ≈ 4-position. nih.gov

Halogen Substitution: Introducing halogen substituents on the aromatic ring generally maintains or slightly decreases σ1 receptor affinity while significantly increasing affinity for the σ2 receptor. nih.govnih.gov This suggests that halogenation can be a strategy to modulate the selectivity profile between the two sigma receptor subtypes. The 2-fluoro-substituted analogue has been identified as exhibiting one of the highest selectivities for the σ1 receptor. nih.gov

Electron-Donating Groups: Substituents like hydroxyl (OH), methoxy (OMe), or amino (NH2) groups tend to produce compounds with moderate affinity for σ1 receptors but weak or negligible affinity for σ2 receptors. nih.gov

Electrostatic Properties: Comparative molecular field analysis indicates that the electrostatic properties of the substituents on the phenylacetamide ring are a strong influencing factor for binding to σ1 receptors. nih.gov

| Modification | Effect on Sigma Receptor Affinity |

| Phenyl Ring Replacement | |

| Thiophene, Naphthyl, Indole | No significant effect on σ1 affinity. nih.govresearchgate.net |

| Imidazole, Pyridyl | >60-fold loss in σ1 affinity. nih.govresearchgate.net |

| Substituent Position (Cl, Br, F, NO₂, OMe) | |

| 3-Position | Higher affinity for both σ1 and σ2 vs. 2- or 4-positions. nih.gov |

| Substituent Type | |

| Halogens (e.g., F, Cl, Br) | Maintains σ1 affinity but increases σ2 affinity. nih.gov |

| Electron-Donating Groups (e.g., OH, OMe, NH₂) | Moderate σ1 affinity, weak to negligible σ2 affinity. nih.gov |

The conversion of a carboxylate ester to a carboxamide represents a significant structural modification that can profoundly impact a compound's biological and pharmacokinetic properties. This is primarily due to the difference in hydrogen bonding capabilities between the two functional groups. The carboxamide (–CONH–) group contains a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the carbonyl oxygen), whereas the carboxylate ester (–COO–) primarily acts as a hydrogen bond acceptor.

In the development of cholinesterase inhibitors, a lead compound, 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate, which contains an ester linkage, was modified. nih.gov Researchers replaced the ester with a more metabolically stable amide linker. nih.gov Amide bonds are generally more resistant to hydrolysis by esterase enzymes in the body, which can lead to improved metabolic stability and a longer duration of action.

The presence of the N-H group in the carboxamide allows for the formation of an additional hydrogen bond with the target protein, which is not possible with the corresponding ester. This interaction can lead to altered binding affinity and selectivity. The ability to form intermolecular hydrogen bonds is a key feature that can stabilize the ligand-receptor complex. researchgate.net Conversely, in some molecular architectures, the carboxamide can facilitate intramolecular hydrogen bonds, which can enforce a more planar and rigid conformation, potentially enhancing π-conjugation and influencing stacking interactions with the target. researchgate.net Therefore, the strategic switch from a carboxylate to a carboxamide is a key tool for modulating hydrogen bonding networks, improving metabolic stability, and optimizing ligand-target interactions.

Analogues of this compound have been systematically evaluated as inhibitors of the monoamine transporters for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT). These studies have shown that both the length of the linker connecting the core to an aromatic moiety and the nature of that aromatic substituent are crucial for potency and selectivity. nih.gov

A key finding is the differential effect of linker length on DAT inhibition. Compounds with a shorter, two-carbon linker between the piperidine (B6355638) nitrogen and the carboxamide functionality consistently exhibit much higher potency for DAT inhibition compared to analogues with a longer, three-carbon linker. nih.gov

The nature of the aromatic substituent plays a critical role in defining the selectivity profile:

SERT Inhibition: A biphenyl (B1667301) substituent strongly favors potent inhibition of SERT. In contrast, replacing this with a diphenylacetyl group leads to very weak SERT inhibition. nih.gov

NET Inhibition: Compounds featuring a 2-naphthyl ring generally show a higher degree of inhibition at both NET and SERT compared to their 1-naphthyl isomers. nih.gov

DAT Inhibition: High potency at DAT is strongly correlated with the presence of a diphenylacetyl substituent. nih.gov

These findings highlight a clear SAR, where linker length and aromatic groups can be tuned to shift the pharmacological profile from a dual SERT/NET inhibitor to a triple reuptake inhibitor that also potently blocks DAT. nih.gov

| Structural Feature | Transporter Selectivity | Finding |

| Linker Length | DAT | A two-carbon linker results in significantly higher DAT inhibition compared to a three-carbon linker. nih.gov |

| Aromatic Substituent | SERT | Biphenyl groups enhance SERT inhibition, while diphenylacetyl groups weaken it. nih.gov |

| NET | 2-Naphthyl substitutions are generally more potent inhibitors than 1-naphthyl substitutions. nih.gov | |

| DAT | Diphenylacetyl groups are critical for potent DAT inhibition. nih.gov |

Derivatives of 1-benzylpiperidine (B1218667) have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the management of Alzheimer's disease. SAR studies have focused on modifying the core structure to enhance inhibitory activity and selectivity.

In one series of studies, an ester linkage in a lead compound was replaced by a more stable amide linker, and the indanone moiety was exchanged for a variety of aryl and aromatic heterocycles. nih.gov This work identified that specific heterocyclic systems attached to the carboxamide nitrogen were highly effective. The two most potent analogues were 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide, which demonstrated IC₅₀ values of 0.41 µM and 5.94 µM against AChE, respectively. nih.gov

Further studies explored substitutions on the benzylpiperidine moiety itself. nih.gov Key findings include:

Halogen Substituents: The presence of halogen substituents at the 3-position of the benzyl (B1604629) group did not improve activity towards AChE. nih.gov

Bulky Aromatic Substituents: Incorporating bulky aromatic groups was found to favor interactions with both AChE and BuChE. However, this came at the cost of reduced affinity for the serotonin transporter (SERT), likely due to steric hindrance. nih.gov One such compound stood out for its dual inhibitory activity against both AChE and BuChE. nih.gov Another analogue with structural modifications introducing steric bulk showed good and selective activity against BuChE and SERT. nih.gov

These results underscore that structural modifications can be used to tune the activity profile, for instance, by enhancing cholinesterase inhibition while potentially sacrificing affinity for other targets, or by creating dual-target ligands.

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of R5 strains of HIV-1 into host cells, making it a prime target for antiviral drug development. Analogues based on the 1-benzylpiperidine scaffold have been optimized to act as potent CCR5 antagonists.

SAR studies have explored several regions of the molecular scaffold:

Amine Portion Optimization: In an effort to optimize a lead compound, the amine portion of the molecule was expanded from carbamates to include ureas and carboxamides. This led to the discovery of potent CCR5 antagonists with good pharmacokinetic properties. nih.govresearchgate.net

Acyl Group Replacement: In other work, the 5-oxopyrrolidine-3-carbonyl group of a lead structure was replaced with various other acyl groups. This resulted in the discovery of an N,N'-diphenylurea analogue with significantly improved CCR5 binding affinity. nih.gov

Phenyl Ring Substitutions: Further optimization showed that substitutions on the N'-phenyl ring of the urea moiety, such as with 4-chloro or 4-methyl groups, could further enhance binding affinity. nih.gov Additionally, introducing polar substituents onto the phenyl ring of the 4-benzylpiperidine (B145979) part of the molecule was found to enhance the inhibition of HIV-1 envelope-mediated membrane fusion, suggesting a direct and effective interference with the viral entry process. nih.gov

Combinatorial chemistry approaches have also been used to generate libraries of compounds, leading to the discovery of novel combinations of subunits with high binding affinity for the CCR5 receptor and moderate anti-HIV-1 activity. researchgate.net These studies collectively demonstrate that systematic modification of the acyl group, the central amine linker, and the benzylpiperidine moiety are all effective strategies for optimizing CCR5 antagonism.

Impact of Structural Modifications on Target Binding Affinity and Selectivity

Structural Requirements for Influenza Hemagglutinin Inhibition

While direct studies on this compound analogues as influenza hemagglutinin (HA) inhibitors are limited, research on structurally related N-benzylpiperidine derivatives provides valuable insights into the structural features that may contribute to anti-influenza activity.

Studies on a class of N-benzyl-4,4-disubstituted piperidines have identified these compounds as fusion inhibitors of the influenza A virus, with specific activity against the H1N1 subtype. nih.gov The mechanism of action involves the inhibition of the low pH-induced membrane fusion process mediated by HA. nih.gov Computational studies have identified a previously unrecognized binding site for these inhibitors located at the bottom of the HA2 stem, near the fusion peptide. nih.gov

A key interaction involves a π-stacking interaction between the N-benzylpiperidine moiety of the inhibitor and a phenylalanine residue (F9) in the HA2 subunit of the fusion peptide. mdpi.com This interaction is further stabilized by an additional π-stacking interaction with a tyrosine residue (Y119) in HA2 and a salt bridge formed between the protonated piperidine nitrogen and a glutamic acid residue (E120) in HA2. nih.gov These findings underscore the importance of the N-benzylpiperidine core in binding to a novel pocket on HA and inhibiting its fusogenic activity. nih.govmdpi.com

Furthermore, research on N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, which share a carboxamide moiety, has identified them as inhibitors of influenza virus HA-mediated membrane fusion. nih.gov These compounds, however, exhibit a narrow spectrum of activity, primarily against the H3N2 subtype. nih.gov The lead compound from this series was found to inhibit an early stage of viral replication. nih.gov Molecular modeling suggests a binding cavity for these compounds involving arginine-54 and glutamic acid-57 in the HA2 subunit. nih.gov

While these studies are on compounds that are not direct analogues of this compound, they highlight that the N-benzylpiperidine scaffold is a promising starting point for developing influenza HA inhibitors. The presence and nature of substituents at the 4-position of the piperidine ring, such as the carboxamide group, are likely to play a crucial role in modulating the binding affinity and specificity for the hemagglutinin protein.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Hansch-Type QSAR Studies for Sigma Receptor Ligands

Hansch-type quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating the structural requirements for the binding of this compound analogues to sigma (σ) receptors. A series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives have been synthesized and evaluated for their affinity at σ1 and σ2 receptors. nih.govacs.org

The unsubstituted parent compound, N-(1-benzylpiperidin-4-yl)phenylacetamide, demonstrates a high affinity and selectivity for σ1 receptors, with Ki values of 3.90 nM for σ1 and 240 nM for σ2 receptors. nih.govacs.org The influence of various substituents on the phenylacetamide aromatic ring on the binding affinity for both σ receptor subtypes has been systematically investigated. nih.govacs.org

Generally, it has been observed that 3-substituted compounds, with the exception of the hydroxyl (OH) group, exhibit a higher affinity for both σ1 and σ2 receptors compared to their 2- and 4-substituted counterparts. nih.govacs.org For analogues substituted with chlorine (Cl), bromine (Br), fluorine (F), nitro (NO2), and methoxy (OMe) groups, the selectivity for σ1 receptors follows the trend of 3-position > 2-position ≈ 4-position. nih.govacs.org

The nature of the substituent also plays a significant role. Halogen substitution on the aromatic ring tends to increase the affinity for σ2 receptors while maintaining a similar affinity for σ1 receptors. nih.govacs.org Conversely, substitution with electron-donating groups, such as hydroxyl (OH), methoxy (OMe), or amino (NH2), results in a moderate affinity for σ1 receptors but weak or negligible affinity for σ2 receptors. nih.govacs.org Among all the tested compounds, the 2-fluoro-substituted analogue displayed the highest selectivity for σ1 receptors, with a Ki value of 3.56 nM for σ1 and 667 nM for σ2 receptors. nih.govacs.org

Binding Affinity of N-(1-benzylpiperidin-4-yl)phenylacetamide Analogues for Sigma Receptors

| Compound | Substituent | Position | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |

|---|---|---|---|---|---|

| 1 | H | - | 3.90 | 240 | 61.5 |

| 11 | F | 2 | 3.56 | 667 | 187.4 |

| - | Cl | 3 | - | - | Higher affinity for both σ1 and σ2 |

| - | Br | 3 | - | - | Higher affinity for both σ1 and σ2 |

| - | NO2 | 3 | - | - | Higher affinity for both σ1 and σ2 |

| - | OMe | 3 | - | - | Higher affinity for both σ1 and σ2 |

| - | OH | - | - | - | Weak or negligible affinity for σ2 |

| - | NH2 | - | - | - | Weak or negligible affinity for σ2 |

Electrostatic Properties and Their Influence on Binding

The electrostatic properties of substituents on the phenylacetamide aromatic ring of this compound analogues have been shown to exert a strong influence on their binding affinity to σ1 receptors. nih.govresearchgate.net Comparative molecular field analysis (CoMFA) has revealed that the electrostatic potential is a key determinant of the interaction with the σ1 receptor. nih.govresearchgate.net

Substitution on the aromatic ring of the benzyl group generally leads to a similar or slightly decreased affinity for σ1 receptors. nih.govresearchgate.net However, when halogen substitutions are present on both the phenylacetamide moiety and the benzyl group, the affinity for σ1 receptors remains similar, while the affinity for σ2 receptors is significantly increased. nih.govresearchgate.net

The nature of the aromatic ring in the acetamide moiety also has a profound effect on binding. Replacing the phenyl ring with a thiophene, naphthyl, or indole ring does not significantly alter the σ1 receptor affinity. nih.govresearchgate.net In stark contrast, the introduction of an imidazole or pyridyl aromatic ring results in a more than 60-fold decrease in affinity for σ1 receptors and no significant binding to σ2 receptors. nih.govresearchgate.net This suggests that the electronic distribution within the aromatic system is critical for effective binding.

Several compounds have been identified that exhibit high selectivity for σ1 receptors, which is attributed to favorable electrostatic interactions. For instance, compounds 1 , 10 , 18 , 22 , 37 , and 40 (from a specific study series) demonstrated high selectivity with σ2/σ1 Ki ratios of 100, >92, >122, 77, 74, and 80, respectively. nih.govresearchgate.net These analogues were also found to have no binding affinity for dopamine D2/D3 receptors. nih.govresearchgate.net

Influence of Aromatic System on Sigma-1 Receptor Affinity

| Aromatic System in Acetamide Moiety | Effect on σ1 Receptor Affinity |

|---|---|

| Thiophene | No significant effect |

| Naphthyl | No significant effect |

| Indole | No significant effect |

| Imidazole | >60-fold loss in affinity |

| Pyridyl | >60-fold loss in affinity |

Preclinical Pharmacological Investigations and Molecular Target Engagement

Sigma (σ) Receptor Ligand Characterization

The 1-benzylpiperidine-4-carboxamide scaffold has been identified as a promising pharmacophore for the development of sigma (σ) receptor ligands. Research has explored the affinity and selectivity of this chemical structure and its derivatives for the two main sigma receptor subtypes, σ1 and σ2.

σ1 Receptor Affinity and Selectivity Profiles

Derivatives of this compound have demonstrated a noteworthy affinity for the σ1 receptor. For instance, a closely related analog, N-(1-benzylpiperidin-4-yl)phenylacetamide, has been shown to exhibit a high affinity for σ1 receptors with a Ki value of 3.90 nM. nih.gov Halogen substitution on the aromatic ring of such derivatives has been observed to maintain a similar high affinity for σ1 receptors. nih.gov

In another study, a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives were synthesized and evaluated, with most compounds displaying high affinity for σ1 receptors. nih.gov The 2-fluoro-substituted analog, for example, showed a Ki value of 3.56 nM for the σ1 receptor. nih.gov These findings underscore the importance of the N-benzylpiperidine core in achieving potent σ1 receptor binding.

Table 1: σ1 Receptor Affinity of this compound Analogs

| Compound | Modification | σ1 Ki (nM) |

|---|---|---|

| N-(1-benzylpiperidin-4-yl)phenylacetamide | Phenylacetamide substitution | 3.90 |

| 2-fluoro-N-(1-benzylpiperidin-4-yl)phenylacetamide | 2-fluoro substitution on phenylacetamide | 3.56 |

Note: Data presented is for closely related analogs of this compound.

σ2 Receptor Affinity and Selectivity Profiles

The affinity of this compound derivatives for the σ2 receptor has also been investigated, often in conjunction with σ1 receptor binding to determine selectivity. The N-(1-benzylpiperidin-4-yl)phenylacetamide analog, for example, displayed a lower affinity for σ2 receptors with a Ki value of 240 nM, indicating a significant selectivity for the σ1 subtype. nih.gov

Further studies on this series of compounds revealed that halogen substitution on the aromatic ring generally led to an increased affinity for σ2 receptors. nih.gov The 2-fluoro-substituted analog mentioned earlier exhibited a Ki of 667 nM for the σ2 receptor, resulting in a high selectivity ratio (σ2/σ1) of over 187. nih.gov In contrast, the introduction of electron-donating groups like hydroxyl (OH), methoxy (OMe), or amino (NH2) resulted in weak or negligible affinity for σ2 receptors. nih.gov

Table 2: σ2 Receptor Affinity and Selectivity of this compound Analogs

| Compound | Modification | σ2 Ki (nM) | Selectivity (σ2 Ki / σ1 Ki) |

|---|---|---|---|

| N-(1-benzylpiperidin-4-yl)phenylacetamide | Phenylacetamide substitution | 240 | ~61.5 |

| 2-fluoro-N-(1-benzylpiperidin-4-yl)phenylacetamide | 2-fluoro substitution on phenylacetamide | 667 | ~187.4 |

Note: Data presented is for closely related analogs of this compound.

Agonist and Antagonist Functional Characterization

The functional activity of ligands at sigma receptors, determining whether they act as agonists or antagonists, is a critical aspect of their pharmacological profile. While direct functional characterization of this compound is not extensively detailed in the available literature, studies on structurally related compounds provide insights. For instance, functional assays on certain benzylpiperazine derivatives, which share structural similarities, have identified them as σ1 receptor antagonists. nih.gov These antagonists have been shown to produce antinociceptive and anti-allodynic effects in preclinical models of pain. nih.govunict.it The functional profile of sigma receptor ligands is complex and can be assay-dependent, with some compounds exhibiting partial agonist profiles at other receptors. researchgate.net Further research is necessary to definitively characterize the agonist or antagonist properties of this compound at sigma receptors.

Cholinesterase (ChE) Inhibition Studies

The this compound scaffold has also been investigated for its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the management of Alzheimer's disease.

Acetylcholinesterase (AChE) Inhibitory Activity

Several studies have explored the AChE inhibitory potential of N-benzylpiperidine carboxamide derivatives. In one study, a series of these derivatives were synthesized and evaluated, with some compounds exhibiting moderate inhibitory activity against AChE. mdpi.com For example, compounds with halogen substitutions on the benzyl (B1604629) ring showed IC50 values in the range of 28 to 41 µM. mdpi.com Another investigation of 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety also reported AChE inhibitory activity, with one of the most active compounds showing an IC50 value of 0.21 µM. nih.gov More complex derivatives, such as 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide, have demonstrated even more potent AChE inhibition with an IC50 value of 0.41 µM. nih.gov

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of this compound Derivatives

| Compound Derivative | IC50 (µM) |

|---|---|

| Halogen-substituted N-benzylpiperidine carboxamides | 28 - 41 |

| 1,3-dimethylbenzimidazolinone-linked benzylpiperidine derivative (9m) | 0.21 |

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) | 0.41 |

Note: Data is for derivatives of this compound.

Butyrylcholinesterase (BuChE) Inhibitory Activity

The inhibitory activity of this compound derivatives against BuChE has also been assessed. In the series of halogen-substituted N-benzylpiperidine carboxamides, a generally low affinity for BuChE was observed. mdpi.com However, other structural modifications have yielded more potent BuChE inhibitors. For instance, a derivative from a series of 1,3-dimethylbenzimidazolinones linked to benzylpiperidine, compound 9j, showed a notable BuChE inhibitory activity with an IC50 value of 3.71 µM, while many other compounds in that series had minimal activity against BuChE. nih.gov This suggests that while the core N-benzylpiperidine carboxamide structure may have some affinity for cholinesterases, specific substitutions are crucial for potent and selective inhibition of BuChE.

Table 4: Butyrylcholinesterase (BuChE) Inhibitory Activity of a this compound Derivative

| Compound Derivative | IC50 (µM) |

|---|---|

| 1,3-dimethylbenzimidazolinone-linked benzylpiperidine derivative (9j) | 3.71 |

Note: Data is for a derivative of this compound.

Characterization of Inhibition Type

In preclinical evaluations, derivatives of this compound have been identified as inhibitors of cholinesterases, enzymes critical to the cholinergic system. Kinetic studies have been employed to elucidate the mechanism by which these compounds exert their inhibitory effects. For instance, investigations into a series of 1,3-dimethylbenzimidazolinone derivatives incorporating the (1-benzylpiperidin-4-yl)methanamine moiety revealed a competitive mode of inhibition against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Analysis using Lineweaver-Burk plots, where the reciprocal of reaction velocity (1/V) is plotted against the reciprocal of substrate concentration (1/[S]), showed that for the most active compounds, such as 15b (an AChE inhibitor) and 15j (a BChE inhibitor), the resulting lines intersected on the vertical axis. nih.gov This graphical representation indicates that the maximal velocity (Vmax) of the enzyme remains unchanged in the presence of the inhibitor, while the Michaelis constant (Km) increases as the inhibitor concentration rises. nih.gov This kinetic profile is characteristic of competitive inhibition, where the inhibitor molecule competes with the substrate for binding to the enzyme's active site. nih.govkhanacademy.org Molecular modeling studies support this, suggesting that these derivatives occupy both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes. nih.gov

Monoamine Transporter (MAT) Modulation

Derivatives of 4-benzylpiperidine (B145979) carboxamide have been systematically investigated for their ability to modulate monoamine transporters, which are responsible for the reuptake of serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT). Structure-activity relationship (SAR) studies have revealed that specific structural features critically determine the potency and selectivity of these compounds for each transporter. nih.gov

Key structural elements that influence activity include the length of the carbon linker between the amide nitrogen and the 4-benzylpiperidine core, as well as the nature of the aromatic substituents on the carboxamide moiety. nih.govnih.gov

The inhibitory activity of 4-benzylpiperidine carboxamides at the serotonin transporter is significantly influenced by the aromatic substituents. Compounds featuring a biphenyl (B1667301) group generally exhibit strong inhibition of SERT. nih.gov In contrast, derivatives with diphenyl substitutions tend to show very weak SERT inhibition. nih.gov

Furthermore, the position of attachment on fused ring systems plays a role; derivatives with a 2-naphthyl ring typically display a higher degree of inhibition on SERT compared to those with a 1-naphthyl ring. nih.gov In some series, compounds with a three-carbon linker between the core structures showed better activity than those with a two-carbon linker. nih.gov For example, the 4-biphenyl-substituted derivative 7e and the 2-naphthyl-substituted derivative 7j demonstrated potent dual inhibition of both SERT and NET. nih.gov

Many 4-benzylpiperidine carboxamide derivatives have demonstrated a high degree of norepinephrine transporter inhibition. nih.gov SAR studies indicate that compounds with a three-carbon linker often exhibit stronger NET inhibition than their two-carbon linker counterparts. nih.govnih.gov Similar to SERT, compounds with a biphenyl substituent show stronger NET inhibition compared to those with diphenyl groups. nih.gov Likewise, 2-naphthyl derivatives are generally more potent inhibitors of NET than 1-naphthyl derivatives. nih.gov

The structural requirements for potent dopamine transporter inhibition by 4-benzylpiperidine carboxamides are distinct from those for SERT and NET. A critical factor is the length of the carbon linker; compounds with a two-carbon linker consistently show a higher degree of DAT inhibition than those with a three-carbon linker. nih.gov

The nature of the aromatic substituent is also crucial. The presence of a diphenyl acetyl group is highly correlated with potent DAT inhibition, regardless of the linker length. nih.gov Docking simulations suggest that potent triple reuptake inhibitors (TRIs) in this class, such as compound 8k, can fit effectively into the binding pockets of all three monoamine transporters, whereas serotonin-norepinephrine reuptake inhibitors (SNRIs) like compound 7j show poor docking with DAT. nih.govresearchgate.net Preclinical experiments have shown that DAT-inhibiting 4-benzylpiperidine carboxamides can functionally regulate dopamine signaling by blocking the reuptake of dopamine and thereby influencing dopamine D2 receptor (D2R) endocytosis. nih.gov

| Structural Feature | Effect on SERT Inhibition | Effect on NET Inhibition | Effect on DAT Inhibition |

|---|---|---|---|

| Linker Length | 3-carbon linker often preferred nih.gov | 3-carbon linker often stronger nih.govnih.gov | 2-carbon linker shows higher inhibition nih.gov |

| Aromatic Substituent | Biphenyl > Diphenyl nih.gov | Biphenyl > Diphenyl nih.gov | Diphenylacetyl group is critical nih.gov |

| Naphthyl Position | 2-Naphthyl > 1-Naphthyl nih.gov | 2-Naphthyl > 1-Naphthyl nih.gov | - |

Other Receptor and Enzyme Interactions

Beyond cholinesterases and monoamine transporters, the piperidine (B6355638) scaffold present in this compound is known to interact with other biological targets, including muscarinic acetylcholine receptors.

The piperidine nucleus is a versatile scaffold for ligands that target muscarinic acetylcholine receptors (mAChRs). acs.org These receptors are classified into five subtypes (M1-M5), which are involved in a wide array of physiological functions. The M1, M3, and M5 subtypes are coupled to Gq/11 proteins and typically mediate excitatory effects, while the M2 and M4 subtypes are coupled to Gi/o proteins and are generally inhibitory. nih.gov

Derivatives of N-methyl-4-piperidyl benzilates, which share a core piperidyl structure, have been investigated for their binding affinity to M1, M2, and M3 muscarinic receptors. nih.gov These studies show that structural variations, including stereochemistry and aromatic substituents, influence both the affinity and selectivity for different muscarinic receptor subtypes. nih.gov While specific binding data for this compound on individual M2, M3, and M5 receptors is not extensively detailed, the potential for interaction is recognized based on the pharmacology of related compounds. evitachem.com For example, himbacine, a complex piperidine-containing alkaloid, is a known muscarinic antagonist with selectivity for the M2 receptor. The development of selective M3 antagonists, such as darifenacin, has been a strategy for treating gastrointestinal disorders, highlighting the therapeutic relevance of targeting specific muscarinic subtypes. mdpi.com

Dopamine Receptor (D2, D3) Interactions

The N-benzylpiperidine scaffold is a well-established pharmacophore that interacts with a variety of G-protein coupled receptors, including dopamine D2 and D3 receptors. While direct binding data for this compound on these specific receptors is not extensively detailed in the public domain, the broader class of 4-benzylpiperidine carboxamides has been investigated for its ability to modulate monoamine transporters, which can indirectly influence dopaminergic neurotransmission. For instance, structural analogs have been shown to inhibit dopamine reuptake, which in turn affects the availability of dopamine in the synapse and the function of D2 receptors. malariaworld.org The nature of the aromatic substituents and the length of the carbon linker in these analogs play a crucial role in their selectivity and potency towards the dopamine transporter (DAT). malariaworld.org Specifically, compounds with a two-carbon linker between the nitrogen and the benzylpiperidine moiety, and those bearing a diphenyl group, have demonstrated stronger inhibition of dopamine reuptake. malariaworld.org Inhibition of DAT can lead to an increase in synaptic dopamine, which may subsequently modulate D2 receptor activity and downstream signaling pathways, including receptor endocytosis. malariaworld.org

The structural features of this compound, particularly the benzyl group attached to the piperidine nitrogen, are common in molecules targeting dopamine receptors. This motif is known to engage in cation-π interactions with aromatic residues within the binding pockets of these receptors. The carboxamide group at the 4-position of the piperidine ring can also participate in hydrogen bonding, further stabilizing the ligand-receptor complex. These structural characteristics suggest a potential for this compound to interact with D2 and D3 receptors, although further experimental validation is required to determine the precise affinity and functional activity.

Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibition

The N-benzylpiperidine moiety is a key structural component in a number of compounds designed as inhibitors of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a primary therapeutic target in Alzheimer's disease. While direct inhibitory data for this compound against BACE1 is limited, studies on closely related analogs provide strong evidence for the potential of this chemical scaffold in BACE1 inhibition.

A series of novel N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamide derivatives were designed, synthesized, and evaluated for their potential as anti-Alzheimer's agents. researchgate.net Within this series, certain compounds demonstrated inhibitory activity against BACE1. researchgate.net Molecular docking studies of these molecules revealed high-affinity binding to several amino acids essential for the catalytic activity of BACE1. researchgate.net The N-benzylpiperidine motif in these compounds plays a crucial role in orienting the molecule within the active site of the enzyme and establishing key interactions. researchgate.net

The investigation of multifunctional donepezil analogues, which incorporate the this compound core structure, has also pointed towards BACE1 inhibition as a potential mechanism of action. nih.govplos.org These findings suggest that the this compound scaffold can serve as a valuable starting point for the development of novel BACE1 inhibitors.

CCR5 Antagonism in Viral Replication Models (e.g., HIV-1)

The piperidine-4-carboxamide scaffold has been identified as a crucial component in the development of potent CCR5 antagonists with anti-HIV-1 activity. The C-C chemokine receptor type 5 (CCR5) is a key co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. While specific data on this compound is not available, the broader class of piperidine-4-carboxamide derivatives has been extensively studied in this context.

Research into this class of compounds has shown that modifications to the piperidine and carboxamide moieties can significantly impact their binding affinity for the CCR5 receptor and their ability to inhibit HIV-1 replication. The exploration of these derivatives has been a fruitful area in the discovery of novel anti-HIV-1 agents.

Vesicular Acetylcholine Transporter (VAChT) Binding Properties

Neuroprotective Assessments (Preclinical Models)

The neuroprotective potential of compounds containing the N-benzylpiperidine carboxamide scaffold has been explored in preclinical models, particularly in the context of Alzheimer's disease.

In a study investigating novel N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamide derivatives, the neuroprotective activities of selected compounds were assessed in a PC12 neuronal cell line. researchgate.net These derivatives showed a moderate protective effect against the toxicity induced by amyloid-beta peptide, a key pathological hallmark of Alzheimer's disease. researchgate.net Specifically, one of the more promising compounds exhibited 23.2% protection at a concentration of 50 µM in this in vitro model. researchgate.net

Furthermore, the broader class of piperidine derivatives is being investigated for neuroprotective effects in models of ischemic stroke. sophion.com A series of piperidine urea derivatives were designed and synthesized, with some compounds demonstrating superior protective activity in human neuroblastoma (SH-SY5Y) cells and a reduction in cerebral infarction area in a rat model of middle cerebral artery occlusion (MCAO). sophion.com These findings highlight the potential of the piperidine core structure, a central feature of this compound, in the development of novel neuroprotective agents.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how 1-benzylpiperidine-4-carboxamide and its analogues interact with their biological targets at a molecular level.

Docking simulations have been instrumental in elucidating the binding modes of this compound derivatives with various protein targets. For instance, in studies involving monoamine transporters—specifically the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT)—docking simulations revealed that the ligand-binding pocket is formed by regions spanning transmembrane domains (TM) 1, 3, and 6. nih.govnih.govkstudy.com A triple reuptake inhibitor, compound 8k , was shown to bind tightly within the binding pocket of all three transporters. nih.govnih.govkstudy.com In contrast, a serotonin/norepinephrine reuptake inhibitor, 7j , demonstrated poor docking with DAT. nih.govnih.govkstudy.com

In the context of Alzheimer's disease, N-benzyl-piperidine derivatives designed as potential multi-target inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) were studied. nih.gov Computational docking indicated the formation of favorable complexes between the designed compounds (4a-d ) and both cholinesterases. nih.gov Similarly, for the sigma-1 (S1R) receptor, docking studies of piperidine-based compounds showed that they occupy a central core and two hydrophobic binding pockets, assuming a linear arrangement similar to known crystallized ligands. nih.gov

A critical outcome of molecular docking is the identification of specific amino acid residues that are key for ligand binding.

Monoamine Transporters: Docking studies identified critical structural features and residues on the 4-benzylpiperidine (B145979) carboxamide compounds that bind to the transporters. nih.govkstudy.com The selectivity towards SERT, NET, and DAT was found to be influenced by substituents on the aromatic ring and the length of the carbon linker. nih.govkoreascience.kr For example, compounds with a diphenyl group showed stronger inhibition of DAT, while those with a biphenyl (B1667301) group had higher selectivity for SERT. nih.gov

AChE and BuChE: For N-benzyl-piperidine derivatives, molecular docking highlighted interactions with key residues in both AChE and BuChE, with derivative 4a showing the lowest estimated binding free energy for both enzymes. nih.gov

Sigma-1 (S1R) Receptor: In the S1R binding site, several hydrophobic residues were identified as crucial for stabilizing the ligands through van der Waals interactions. These include Val84, Trp89, Met93, Leu95, Tyr103, Leu105, Ile178, Leu182, Leu203, Thr202, and Tyr206. nih.gov

The table below summarizes the key interacting residues identified through molecular docking studies for various targets.

| Target Protein | Key Interacting Residues/Regions | Compound Series/Example | Reference |

| Monoamine Transporters (SERT, NET, DAT) | Transmembrane Domains (TM) 1, 3, and 6 | 4-Benzylpiperidine carboxamides (8k , 7j ) | nih.govkstudy.com |

| Acetylcholinesterase (AChE) | Key active site residues | N-benzyl-piperidine derivative 4a | nih.gov |

| Butyrylcholinesterase (BuChE) | Key active site residues | N-benzyl-piperidine derivative 4a | nih.gov |

| Sigma-1 (S1R) Receptor | Val84, Trp89, Met93, Leu95, Tyr103, Leu105, Phe107, Ile178, Leu182, Leu203, Thr202, Tyr206 | Piperidine (B6355638)/piperazine-based compounds | nih.gov |

The stability of the ligand-protein complex is often dictated by a network of non-covalent interactions, including hydrogen bonds and π-stacking.

Sigma-1 (S1R) Receptor: Docking analysis revealed that piperidine-based ligands are stabilized by a π-cation interaction between the compound's ionized nitrogen atom and the Phe107 residue of the receptor. nih.gov The binding is further reinforced by hydrophobic contacts with a network of other amino acids. nih.gov

Cholinesterases: In the design of novel N-benzylpiperidine carboxamide derivatives as cholinesterase inhibitors, molecular modeling was used to study the interactions. researchgate.net For a particularly active analogue, 20 , simulations indicated a binding mode that correlated closely with that of the approved drug donepezil, which is known to engage in significant π-stacking interactions within the AChE active site. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, exploring the movement of the ligand and protein over time. This technique is used to assess the stability of the docked complex and analyze the dynamic nature of the molecular interactions. mdpi.com

MD simulations are frequently employed to validate the results of docking studies by assessing the stability of the predicted ligand-protein complexes. utupub.fi

In the study of N-benzyl-piperidine derivatives as AChE and BuChE inhibitors, MD simulations were performed to confirm the stability of the complexes formed by the designed analogues (4a-d ). nih.gov The simulations for derivative 4a , which was predicted by docking to have the most favorable binding, confirmed a stable interaction with both target enzymes, corroborating the in silico predictions. nih.gov Similarly, MD simulations of the N-benzylpiperidine carboxamide derivative 20 with AChE indicated a stable binding, reinforcing its potential as an effective inhibitor. nih.gov

MD simulations allow for a detailed analysis of the interactions between the ligand and protein throughout the simulation period, providing a more accurate estimation of binding affinity.

For the N-benzyl-piperidine derivative 4a , the binding free energy was calculated from the MD simulation trajectories. The results showed a favorable binding free energy for both AChE and BuChE, consistent with its potent inhibitory activity observed in vitro. nih.gov This dynamic analysis provides a quantitative measure of the ligand's affinity that goes beyond the scoring functions used in static docking.

The table below presents the binding free energy data from MD simulations for a lead compound.

| Compound | Target Enzyme | Binding Free Energy (kcal/mol) | Reference |

| Derivative 4a | AChE | -36.69 ± 4.47 | nih.gov |

| Derivative 4a | BuChE | -32.23 ± 3.99 | nih.gov |

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-Quantitative Structure-Activity Relationship (3D-QSAR) technique that elucidates the correlation between the 3D steric and electrostatic properties of a series of molecules and their biological activities. While specific CoMFA studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of this methodology have been successfully applied to structurally related N-benzylpiperidine and piperidine derivatives, offering valuable insights that are likely applicable to this compound.

CoMFA models for N-benzylpiperidine derivatives have demonstrated a strong correlation between the steric and electrostatic fields surrounding the molecules and their inhibitory activities against various enzymes, such as acetylcholinesterase. nih.gov In these studies, a series of compounds are aligned based on a common scaffold, and their interaction energies with a probe atom are calculated at various grid points, generating steric and electrostatic fields. These fields are then subjected to Partial Least Squares (PLS) analysis to derive a QSAR model that can predict the biological activity of new compounds.

For the N-benzylpiperidine scaffold, it has been observed that the steric bulk and electrostatic potential around the benzyl (B1604629) group and the piperidine ring are critical determinants of biological activity. nih.gov Favorable steric interactions in certain regions and specific electrostatic potential distributions are often associated with enhanced potency. The CoMFA contour maps generated from such studies visually represent these relationships, highlighting areas where bulky groups or specific charge distributions would be beneficial or detrimental to activity.

A CoMFA model with considerable predictive ability was obtained for a series of N-benzylpiperidine derivatives, indicating a strong correlation between their inhibitory activity and the steric and electronic factors modulating their biochemical action. nih.gov The analysis considered both neutral and N-piperidine-protonated species, suggesting the importance of the ionization state in molecular recognition. nih.gov

| Parameter | Significance in CoMFA of N-Benzylpiperidine Derivatives | Reference |

| Steric Fields | The size and shape of substituents on the benzyl and piperidine rings significantly influence binding affinity. Contour maps indicate regions where bulk is favored or disfavored. | nih.gov |

| Electrostatic Fields | The distribution of partial charges across the molecule, particularly around the piperidine nitrogen and aromatic ring, is crucial for electrostatic interactions with the target receptor or enzyme. | nih.gov |

| Alignment | The method of aligning the molecules (e.g., emphasizing steric or electrostatic fitting) can impact the resulting 3D-QSAR model. | nih.gov |

Integration with Rational Drug Design

The insights gained from molecular modeling techniques like CoMFA and docking simulations are pivotal in the rational design of novel drug candidates based on the this compound scaffold. By understanding the structure-activity relationships (SAR), medicinal chemists can systematically modify the lead compound to optimize its interactions with the desired biological target.

Molecular modeling has been instrumental in guiding the design of this compound derivatives to achieve desired interactions with specific receptors, particularly monoamine transporters (MATs) such as the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

A study on a series of 4-benzylpiperidine carboxamides revealed that the length of the carbon linker between the carboxamide nitrogen and an aromatic substituent plays a critical role in determining selectivity for DAT. Derivatives with a two-carbon linker exhibited significantly higher potency for DAT inhibition compared to those with a three-carbon linker. nih.gov This finding allows for the targeted design of derivatives with enhanced dopaminergic activity.

Furthermore, docking simulations of these compounds into models of SERT, NET, and DAT have identified key transmembrane domains (TMs), such as TM1, TM3, and TM6, as forming the ligand-binding pocket. nih.gov The simulations showed how specific derivatives, through their distinct structural features, bind differently within these pockets, providing a molecular basis for their observed activities and guiding further modifications to enhance binding affinity and selectivity.

A significant challenge in drug design is achieving selectivity for a specific biological target to minimize off-target effects. Molecular modeling provides a powerful platform to predict and enhance the selectivity of this compound derivatives.

Research has demonstrated that the nature of the aromatic substituents on the carboxamide side chain is a key determinant of selectivity for different monoamine transporters. nih.gov For instance, derivatives bearing a biphenyl group showed a preference for SERT, while those with a diphenyl group were more selective for DAT. nih.gov Compounds incorporating a 2-naphthyl ring displayed a higher degree of inhibition for both NET and SERT compared to their 1-naphthyl counterparts. nih.gov

These findings, derived from a combination of synthesis, biological testing, and molecular docking, allow for the prediction of how specific structural modifications will influence the selectivity profile of the compounds. For example, to transform a serotonin-norepinephrine reuptake inhibitor (SNRI) into a triple reuptake inhibitor (TRI), the model suggests shortening the carbon linker to two carbons to introduce potent DAT inhibition. nih.gov This predictive capacity is invaluable for the efficient design of new chemical entities with tailored pharmacological profiles.

| Structural Modification | Effect on Transporter Selectivity | Reference |

| Two-carbon linker | Increased potency for Dopamine Transporter (DAT) inhibition. | nih.gov |

| Three-carbon linker | Generally lower potency for DAT inhibition. | nih.gov |

| Biphenyl substituent | Increased selectivity for Serotonin Transporter (SERT). | nih.gov |

| Diphenyl substituent | Increased selectivity for Dopamine Transporter (DAT). | nih.gov |

| 2-Naphthyl substituent | Higher inhibition of Norepinephrine (NET) and Serotonin (SERT) Transporters. | nih.gov |

Potential Research Applications and Future Directions

Development as Biochemical Probes

The 1-benzylpiperidine-4-carboxamide scaffold is instrumental in the design of biochemical probes, which are essential tools for studying enzymatic activity and biological pathways. While research often focuses on its derivatives, the fundamental structure is key. For instance, activity-based protein profiling (ABPP) utilizes chemical probes to monitor the function of entire enzyme families. unisi.it Derivatives of benzylpiperidine have been developed as part of such probes to investigate serine hydrolases, a class of enzymes implicated in various physiological processes. unisi.it These probes typically feature a reactive group that covalently binds to the active site of the target enzyme, allowing for its detection and characterization within complex biological samples. unisi.it The adaptability of the this compound structure allows for the incorporation of reporter tags, such as fluorophores or biotin, facilitating the visualization and identification of enzyme-probe complexes.

Application in Radiotracer Development for Imaging Studies (e.g., PET, SPECT)

The development of radiotracers for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) is a critical area of medical research. These techniques allow for the visualization and quantification of biological processes at the molecular level in living subjects. nih.gov The this compound scaffold has been identified as a promising framework for creating such imaging agents.

A notable example is the development of N-(n-Benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide, a derivative of this compound. This compound has been radiolabeled with the positron-emitting isotope fluorine-18 (B77423) to create a potential PET ligand for imaging sigma receptors. nih.govnih.gov Studies have shown its potential for detecting breast cancer. nih.gov The selection of this scaffold is based on its ability to be chemically modified to house a radionuclide while maintaining the desired pharmacokinetic properties and affinity for the biological target. nih.gov The development of such radiotracers is a multi-step process that involves synthesis, radiolabeling, and preclinical evaluation to assess their stability, biodistribution, and target specificity. nih.govmdpi.com

Foundation for Novel Therapeutic Agent Discovery

The true versatility of the this compound structure is most evident in its role as a foundational scaffold for the discovery of new drugs targeting a wide spectrum of diseases.

Alzheimer's disease, a progressive neurodegenerative disorder, is a primary focus for therapeutic development based on the this compound scaffold. nih.govmdpi.com A key strategy in Alzheimer's treatment is the inhibition of cholinesterases, enzymes that break down the neurotransmitter acetylcholine. A series of novel N-benzylpiperidine carboxamide derivatives have been designed and synthesized as potential cholinesterase inhibitors. nih.gov In one study, the ester linkage in a lead compound was replaced with a more metabolically stable amide linker, a core feature of this compound, leading to potent acetylcholinesterase inhibitors. nih.gov

Furthermore, the piperidine-4-carboxamide moiety has been identified as a novel scaffold for designing inhibitors of secretory glutaminyl cyclase (sQC), an enzyme involved in the formation of neurotoxic amyloid-beta peptides. nih.gov The unique binding mode of these compounds makes them attractive candidates for developing high-affinity sQC inhibitors as a disease-modifying therapy for Alzheimer's. nih.gov

| Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | Acetylcholinesterase | 0.41 ± 1.25 | nih.gov |

| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | Acetylcholinesterase | 5.94 ± 1.08 | nih.gov |

The this compound scaffold has been explored for its potential in treating central nervous system disorders by modulating neurotransmitter systems. Research has focused on developing dual serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitors, as well as triple reuptake inhibitors that also target dopamine (B1211576). nih.gov The structure-activity relationship of these compounds has been studied to optimize their selectivity for different monoamine transporters. nih.gov For instance, the length of the carbon linker and the nature of the aromatic substituents on the 4-benzylpiperidine (B145979) carboxamide scaffold have been shown to be critical in determining their inhibitory potency on serotonin, norepinephrine, and dopamine transporters. nih.gov Such multi-target drugs may offer improved therapeutic effects and fewer side effects compared to single-target agents for conditions like depression and other neuropsychiatric disorders. nih.gov

The therapeutic potential of the this compound scaffold extends to infectious diseases. Derivatives of this core structure have been investigated as inhibitors of viral replication. For instance, N-benzyl 4,4-disubstituted piperidines have been identified as a potent class of inhibitors against the H1N1 influenza virus, acting through a novel mechanism of binding to the hemagglutinin fusion peptide. nih.gov Similarly, acylated 4-aminopiperidines, which share structural similarities, have been shown to be effective entry inhibitors of influenza A viruses and exhibit synergistic activity with existing antiviral drugs like oseltamivir. nih.gov

In the context of HIV-1, research has explored 4-benzyl pyridinone derivatives as potent and selective non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Some of these compounds have demonstrated the ability to inhibit the replication of HIV-1 in cell cultures at nanomolar concentrations. nih.gov

| Compound | Virus | Target Cells | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| Compound 14 | HIV-1 | CEM-SS | 0.2 - 6 | nih.gov |

| Compound 19 | HIV-1 | CEM-SS | 0.2 - 6 | nih.gov |

| Compound 27 | HIV-1 | CEM-SS | 0.2 - 6 | nih.gov |

| Compound 27 (Nevirapine-resistant) | HIV-1 | - | 40 | nih.gov |

Building on the modulation of monoamine transporters, the this compound scaffold is a key area of interest in antidepressant research. A series of 4-benzylpiperidine carboxamides have been synthesized and evaluated for their ability to inhibit the reuptake of both serotonin and norepinephrine. nih.gov Studies have shown that derivatives with a three-carbon linker between the amide nitrogen and the benzylpiperidine moiety exhibit better dual reuptake inhibition compared to those with a two-carbon linker. nih.gov This line of research aims to develop more effective antidepressants with a broader mechanism of action. nih.gov

Antimicrobial Research

The piperidine (B6355638) ring is a prominent structural feature in many pharmaceuticals and natural products with a wide range of biological activities. researchgate.netbiointerfaceresearch.com Researchers have explored derivatives of the piperidine scaffold for their potential as antimicrobial agents. researchgate.netbiointerfaceresearch.comresearchgate.net Studies have involved the synthesis of new compounds with a piperidine motif and their subsequent evaluation against various bacterial and fungal pathogens. researchgate.netacs.orgasianpubs.org

Research into the antimicrobial properties of piperidine derivatives has shown that these compounds can be active against both Gram-positive and Gram-negative bacteria. researchgate.netbiointerfaceresearch.com For instance, a study involving newly synthesized piperidine derivatives demonstrated their activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) using the disc diffusion method. researchgate.netbiointerfaceresearch.com In this method, the zone of inhibition is measured to determine the effectiveness of the compound against a particular microorganism. researchgate.netbiointerfaceresearch.com

In one study, benzoyl and sulphonyl derivatives of piperidine-4-carboxamide were synthesized and evaluated for their antimicrobial activity. researchgate.net Another research effort focused on a series of novel isoindoline-1-one derivatives containing a piperidine moiety, which were tested against several phytopathogenic bacteria, including Pseudomonas syringae pv. actinidiae (Psa), Xanthomonas axonopodis pv. citri (Xac), and Xanthomonas oryzae pv. oryzae (Xoo). acs.org Some of these compounds exhibited significant antibacterial activities. acs.org

The following table summarizes the antimicrobial activity of selected piperidine derivatives from a research study.

| Compound | Target Microorganism | Activity/Inhibition | Reference |

| Piperidine Derivative 1 | Staphylococcus aureus | Active | researchgate.netbiointerfaceresearch.com |

| Piperidine Derivative 1 | Escherichia coli | Active | researchgate.netbiointerfaceresearch.com |

| Piperidine Derivative 2 | Staphylococcus aureus | More active than derivative 1 | researchgate.netbiointerfaceresearch.com |

| Piperidine Derivative 2 | Escherichia coli | Active | researchgate.netbiointerfaceresearch.com |

| Isoindolinone Derivative Y8 | Xanthomonas oryzae pv. oryzae | ~90% inhibition at 100 µg/mL | acs.org |

Considerations for Multitarget-Directed Ligand Development